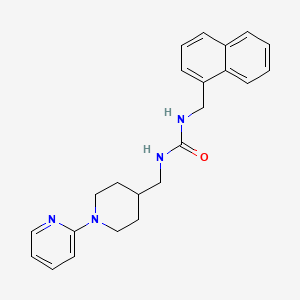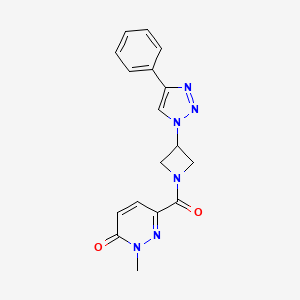
2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-6-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.355. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Heterocyclic Chemistry and Medicinal Applications
Synthetic Pathways and Structural Analysis
The synthesis and structural analysis of heterocyclic compounds, including pyridazine analogs, have significant importance in medicinal chemistry. These compounds exhibit a variety of biological activities, and their synthesis often involves complex reactions to introduce desired functional groups or to construct the heterocyclic framework. For instance, studies on pyridazine derivatives have shown that these molecules can be synthesized through reactions involving hydrazinyl precursors and carbon disulfide or triethyl orthoformate, leading to fused 1,2,4-triazoles with potential biological activities (Golec, Scrowston, & Dunleavy, 1992).
Molecular Docking and Biological Activities
The exploration of the biological activities of synthesized heterocyclic compounds often involves molecular docking studies to predict their interaction with biological targets. This computational approach helps in understanding the potential efficacy of these compounds as drugs or biological agents. For example, novel pyridine and fused pyridine derivatives have been prepared and subjected to in silico molecular docking screenings, revealing moderate to good binding energies with target proteins and indicating potential antimicrobial and antioxidant activities (Flefel et al., 2018).
Antimicrobial Evaluations
Several studies have synthesized novel heterocyclic compounds and evaluated their antimicrobial activities against a range of bacterial and fungal species. These evaluations are crucial for identifying potential new drugs to combat resistant microbial strains. The synthesis of new classes of pyridazin-3-one and related derivatives has led to the discovery of compounds with potent antimicrobial properties, contributing to the ongoing search for effective antimicrobial agents (Behalo et al., 2014).
Propriétés
IUPAC Name |
2-methyl-6-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6O2/c1-21-16(24)8-7-14(19-21)17(25)22-9-13(10-22)23-11-15(18-20-23)12-5-3-2-4-6-12/h2-8,11,13H,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTFYWTGDJLLEBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


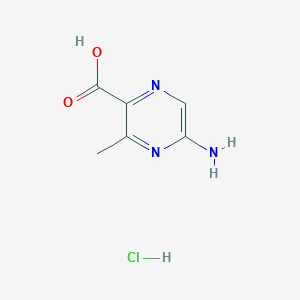



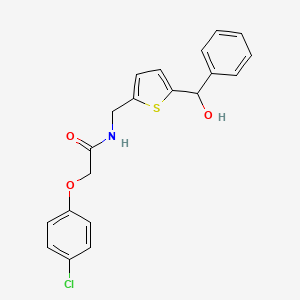
![4-cyano-N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2378431.png)
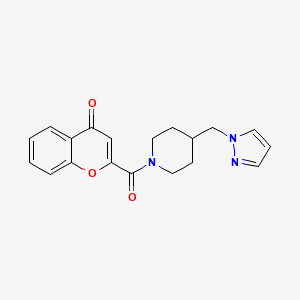
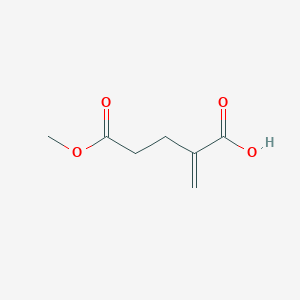
![Sodium 2-[4-(trifluoromethoxy)pyridin-2-yl]acetate](/img/structure/B2378434.png)



